3,5-Dibromo-2-(4-bromophenoxy)phenol
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Overview
Description
3,5-Dibromo-2-(4-bromophenoxy)phenol: is a brominated phenol derivative. It is characterized by the presence of three bromine atoms and a phenoxy group attached to a phenol ring. This compound is part of a broader class of bromophenols, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(4-bromophenoxy)phenol typically involves the bromination of phenolic compounds. One common method includes the reaction of 2-(4-bromophenoxy)phenol with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-(4-bromophenoxy)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the phenolic group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Debrominated phenols or reduced phenolic derivatives.
Substitution: Phenolic compounds with different substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-(4-bromophenoxy)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to develop new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymers, and other specialty chemicals. Its brominated structure makes it effective in enhancing the fire resistance of materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(4-bromophenoxy)phenol involves its interaction with biological molecules. The bromine atoms and phenolic group can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their function. This compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 3,5-Dibromo-2-(4-bromophenoxy)phenol is unique due to the presence of an additional bromophenoxy group, which enhances its chemical reactivity and biological activity compared to other dibromophenols. This structural difference allows it to interact more effectively with biological targets and makes it a valuable compound in various applications .
Properties
IUPAC Name |
3,5-dibromo-2-(4-bromophenoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O2/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXVDFZFOSKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30761233 |
Source
|
Record name | 3,5-Dibromo-2-(4-bromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30761233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.89 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102740-05-6 |
Source
|
Record name | 3,5-Dibromo-2-(4-bromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30761233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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